![molecular formula C11H11N5O B1483985 1-(2-azidoethyl)-3-phenyl-1H-pyrazol-5-ol CAS No. 2098131-61-2](/img/structure/B1483985.png)
1-(2-azidoethyl)-3-phenyl-1H-pyrazol-5-ol
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Overview
Description
Scientific Research Applications
Chemical Tautomerism and Structure
The tautomerism and structure of N-substituted pyrazolones, closely related to 1-(2-azidoethyl)-3-phenyl-1H-pyrazol-5-ol, have been extensively studied. Research has shown that compounds like 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, which share structural similarities with this compound, predominantly exist as 1H-pyrazol-3-ol molecule pairs in nonpolar solvents. These findings provide insights into the tautomeric behavior and molecular interactions of such compounds, which are crucial for understanding their chemical properties and potential applications in scientific research (Arbačiauskienė et al., 2018).
Synthetic Applications
1-Phenyl-1H-pyrazol-3-ol, a compound similar to this compound, has been utilized as a versatile synthon for synthesizing various derivatives. These derivatives are obtained by substituting at different positions of the pyrazole nucleus and the phenyl ring, showcasing the compound's utility in synthetic chemistry for creating diverse molecular structures (Arbačiauskienė et al., 2009).
Crystal Growth and Characterization
The growth and characterization of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol single crystals, which are structurally related to this compound, have been studied. These crystals were grown using a slow solvent evaporation technique, and their stability, decomposition, and dielectric properties were investigated. This research highlights the potential of such compounds in the development of materials with specific physical properties (Vyas et al., 2012).
Green Chemistry and Catalysis
The synthesis of bis-3-methyl-1-phenyl-1H-pyrazol-5-ols, compounds related to this compound, has been achieved using environmentally friendly methods. These syntheses emphasize the importance of green chemistry principles, such as catalyst-free reactions and the use of renewable resources, in the development of new chemical processes (Shabalala et al., 2020).
properties
IUPAC Name |
2-(2-azidoethyl)-5-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c12-15-13-6-7-16-11(17)8-10(14-16)9-4-2-1-3-5-9/h1-5,8,14H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRAJHWXXQEGCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(N2)CCN=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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